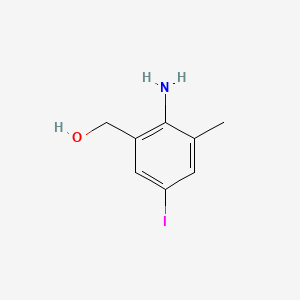

2-Amino-5-iodo-3-methylbenzyl alcohol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 2-Amino-5-iodo-3-methylbenzyl alcohol is C8H11NO . Its average mass is 137.179 Da and its monoisotopic mass is 137.084061 Da .Physical And Chemical Properties Analysis

Alcohols have unique physical and chemical properties. They are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases . Alcohols also have higher boiling points than alkanes due to the presence of hydrogen bonds .Applications De Recherche Scientifique

Synthesis of Enantiopure Amino Alcohols

Enantiomerically pure syn-2-amino alcohols are prepared by adding diethylzinc to chiral alpha-(dibenzylamino) aldehydes, leading to syn-2-(dibenzylamino) alcohols with high diastereomeric excesses. This process, which involves debenzylation by hydrogenolysis, is key in creating quantitatively pure amino alcohols (J. Andrés et al., 1996).

Antibiotic Biosynthesis Inhibition

The addition of a derivative of 3-amino-5-hydroxybenzyl alcohol to cultures of Streptomyces verticillatus inhibits the production of the antibiotic porfiromycin. This finding is significant in understanding the metabolic precursors and reduction stages in mitomycin biosynthesis (R. Rickards & V. Rukachaisirikul, 1987).

Enantioselective Ethylation of Aryl Aldehydes

Optically active aminonaphthol, a derivative obtained from condensation processes involving similar compounds, catalyzes the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities at room temperature (D. X. Liu et al., 2001).

Synthesis of Cyclic Beta-Amino Alcohol Derivatives

Ir-catalyzed allylic aminations and ring-closing metathesis are employed for the enantioselective synthesis of cyclic beta-amino alcohol derivatives, using compounds related to 2-amino-5-iodo-3-methylbenzyl alcohol as intermediates (Jun Hee Lee et al., 2007).

Ruthenium-Catalyzed Synthesis of Quinolines

Ruthenium-catalyzed oxidative coupling and cyclization between 2-aminobenzyl alcohol and secondary alcohols lead to the formation of quinolines. This process is applicable to a wide range of alcohols and demonstrates a pathway involving oxidation and cyclodehydration (C. Cho et al., 2003).

Copper(II)-Catalyzed Synthesis of Quinolines

2-Aminobenzyl alcohol, a close relative of 2-amino-5-iodo-3-methylbenzyl alcohol, reacts with ketones in the presence of CuCl2 and KOH under specific conditions, leading to the formation of quinolines. This study showcases a modified Friedländer quinoline synthesis method (C. Cho et al., 2006).

Synthesis of Benzyl-Substituted Imidazo Derivatives with Antiviral Activity

Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives were synthesized and examined for their inhibitory effects on ortho- and paramyxoviruses. The presence of the benzyl and thio structural units was found to be essential for selective biological activity (B. Golankiewicz et al., 1995).

Tandem Benzodiazepine Synthesis

A one-pot ruthenium-catalyzed reaction based on borrowing hydrogen cycles enables the preparation of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines (TH-BDZ) from 2-aminobenzyl alcohols. This versatile method can be used for the preparation of privileged scaffolds for drug discovery (V. R. Jumde et al., 2015).

Generation of Uridine-Amino Alcohol-Based Small Libraries

A synthesis approach for a uridine-amino alcohol-based library is demonstrated, utilizing a scaffold achieved via boron-mediated anti-aldol reaction of related amino alcohol compounds (M. Kurosu et al., 2007).

Direct Annulation and Alkylation of Indoles

2-Aminobenzyl alcohols are used in a TFA-catalyzed method for the annulation of indoles, forming 5,6-fused indoline aminals and extending to the alkylation of indoles at C3 (F. Robertson et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

(2-amino-5-iodo-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACMJLLKVTZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-iodo-3-methylphenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

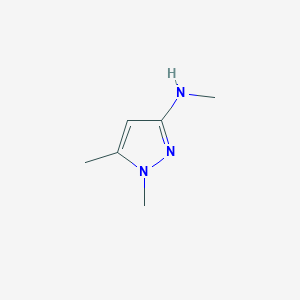

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)